2-[3-(Difluoromethyl)phenyl]propan-1-ol
Description
2-[3-(Difluoromethyl)phenyl]propan-1-ol is a fluorinated aromatic alcohol with the molecular formula C₁₀H₁₂F₂O and a molecular weight of 186.19 g/mol. Its structure comprises a propan-1-ol backbone with a 3-(difluoromethyl)phenyl group attached to the second carbon. The difluoromethyl (-CF₂H) substituent at the meta position of the phenyl ring introduces steric and electronic effects, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-[3-(difluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-7(6-13)8-3-2-4-9(5-8)10(11)12/h2-5,7,10,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSJOEAKRDRXHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=CC=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Difluoromethyl)phenyl]propan-1-ol typically involves the introduction of the difluoromethyl group into the phenyl ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. These reagents can be electrophilic, nucleophilic, or radical in nature . The reaction conditions often involve the use of metal catalysts, such as palladium or copper, to facilitate the formation of the C–CF2H bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of reagents and catalysts is crucial to ensure the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Difluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
2-[3-(Difluoromethyl)phenyl]propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Difluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Positional Isomer: 3-(3-(Difluoromethyl)phenyl)propan-1-ol (4m)
- Molecular Formula : C₁₀H₁₂F₂O
- Molecular Weight : 186.09 g/mol
- Physical State : Colorless oil
- Synthesis Yield : 72% via flash column chromatography (hexane/EtOAc) .
- Key Differences: The phenyl group is attached to the third carbon of the propanol chain instead of the second. This linear isomer may exhibit higher boiling points compared to branched analogs due to reduced steric hindrance. NMR data (¹H, ¹³C, ¹⁹F) and HRMS confirm structural integrity and purity .
Complex Aromatic Derivative: 3-(2-(4-(Difluoromethyl)phenyl)benzo[b]furan-5-yl)propan-1-ol (132)
- Structure : Incorporates a benzofuran ring fused to the phenyl group.
- Higher molecular weight and lipophilicity compared to simpler phenylpropanols .
Amino-Alcohol Derivative: (+)-2-Amino-3-(3,4-difluoro)phenyl-propan-1-ol
- Molecular Formula: C₉H₁₁F₂NO
- Molecular Weight : 187.19 g/mol
- Key Differences: The presence of an amino group introduces chirality and basicity, increasing solubility in acidic media. Potential pharmacological applications due to structural resemblance to bioactive amines (e.g., neurotransmitters) .
Fragrance Compound: 2,2-Dimethyl-3-(3-tolyl)propan-1-ol
Amino-Functionalized Analog: 3-(Diethylamino)-2,2-dimethyl-propan-1-ol
- Molecular Formula: C₈H₁₉NO
- Molecular Weight : 159.27 g/mol
- Physical Properties : Clear liquid with density 0.875 g/cm³ and flash point 73.9°C .
- Key Differences: The diethylamino group increases polarity and reactivity in acid-base reactions. Used in industrial applications requiring surfactants or catalysts.
Comparative Data Table
Research Findings and Implications
- Positional Isomerism : The linear isomer (4m) and branched target compound demonstrate how carbon chain geometry affects physical properties and synthetic accessibility .
- Functional Group Effects: The difluoromethyl group enhances stability and lipophilicity, whereas amino or tolyl groups alter reactivity and application scope .
- Synthetic Routes: High yields (72% for 4m) suggest efficient protocols for fluorinated propanols, though purification methods (e.g., chromatography) vary with substituent complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
